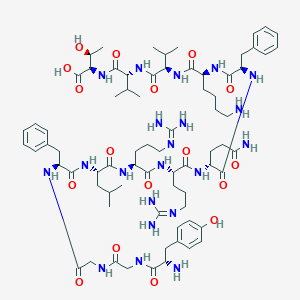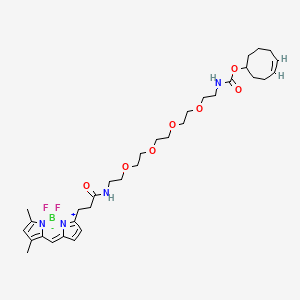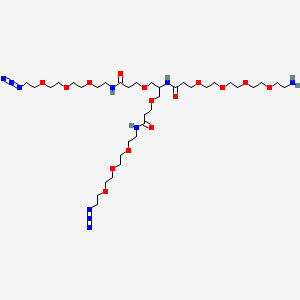
Amino-PEG4-bis-PEG3-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG4-bis-PEG3-N3 is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains an azide group and is utilized in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC). The compound’s structure includes seven PEG units, making it highly soluble and flexible .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amino-PEG4-bis-PEG3-N3 is synthesized through a series of chemical reactions involving the coupling of PEG units with azide and amino groups. The process typically involves:
Step 1: Activation of PEG units with a suitable activating agent.
Step 2: Coupling of the activated PEG units with azide and amino groups under controlled conditions.
Step 3: Purification of the final product using chromatographic techniques to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): this compound reacts with molecules containing alkyne groups in the presence of copper catalysts to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups without the need for a catalyst.
Common Reagents and Conditions:
CuAAc: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required, making it suitable for biological applications where copper toxicity is a concern.
Major Products:
CuAAc: Formation of triazole-linked conjugates.
SPAAC: Formation of stable cycloaddition products without metal contamination
Scientific Research Applications
Amino-PEG4-bis-PEG3-N3 is widely used in various scientific research fields:
Chemistry: Utilized in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of functionalized materials and nanotechnology applications
Mechanism of Action
The primary mechanism of action for Amino-PEG4-bis-PEG3-N3 involves its role as a linker in bioconjugation reactions. The azide group reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, allowing for precise modification of biomolecules and materials. The PEG units provide solubility and flexibility, enhancing the overall performance of the conjugates .
Comparison with Similar Compounds
Amino-PEG4-NHS Ester: Another PEG linker used for bioconjugation but lacks the azide group.
Amino-PEG4-Alkyne: Contains an alkyne group instead of an azide group, used in similar click chemistry reactions.
Uniqueness: Amino-PEG4-bis-PEG3-N3 is unique due to its dual functionality with azide and amino groups, allowing for versatile applications in both CuAAc and SPAAC reactions. Its cleavable nature makes it particularly valuable in the synthesis of antibody-drug conjugates, where controlled release of the drug is essential .
Properties
Molecular Formula |
C36H70N10O15 |
|---|---|
Molecular Weight |
883.0 g/mol |
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C36H70N10O15/c37-4-12-51-18-24-57-30-29-56-23-17-50-9-3-36(49)44-33(31-60-10-1-34(47)40-5-13-52-19-25-58-27-21-54-15-7-42-45-38)32-61-11-2-35(48)41-6-14-53-20-26-59-28-22-55-16-8-43-46-39/h33H,1-32,37H2,(H,40,47)(H,41,48)(H,44,49) |
InChI Key |
AUWMMDYTNHESTC-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCN)C(=O)NC(COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


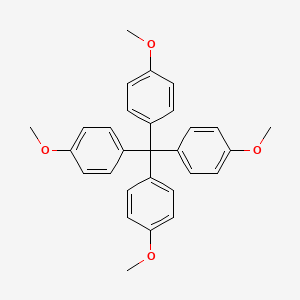
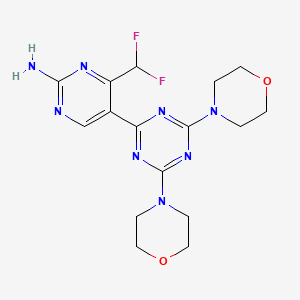
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
![4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B15073244.png)
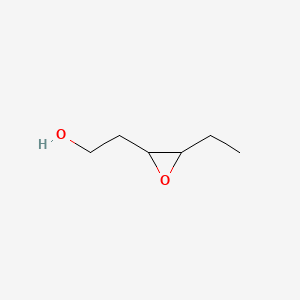
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
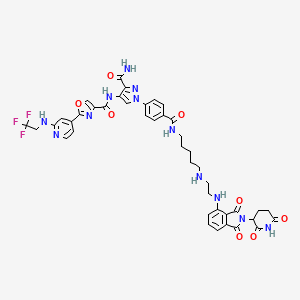
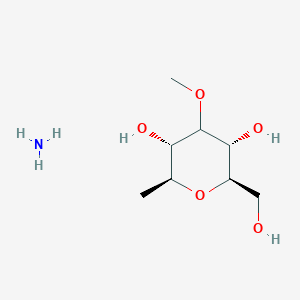
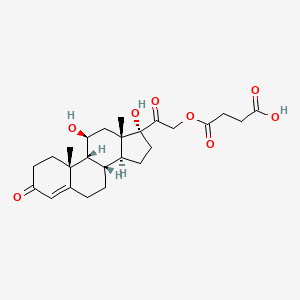


![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
